Titanium(4+) hexadecan-1-olate

Description

Significance of Titanium(IV) n-Alkanolates in Modern Chemical Research

Titanium(IV) n-alkanolates, where the R group is a straight-chain alkyl group, are crucial compounds in contemporary chemical research and industry. Their significance stems from their utility as versatile precursors and catalysts.

One of the most prominent applications is in the synthesis of titanium dioxide (TiO₂) nanomaterials through sol-gel processes. ontosight.aiwikipedia.org The controlled hydrolysis of titanium alkoxides, such as titanium butoxide or isopropoxide, allows for the production of TiO₂ coatings, powders, and films with tailored properties for use in cosmetics, pharmaceuticals, and catalysis. ontosight.aiwikipedia.org The long alkyl chain of hexadecan-1-olate can be used to modify the properties of the resulting materials.

In polymer chemistry, titanium(IV) alkoxide complexes serve as accessible and inexpensive precatalysts for olefin polymerization. nih.gov While simple alkoxides have seen limited use, more sophisticated complexes, including those modified with other ligands, are actively researched to enhance thermal stability and catalytic activity at high temperatures. nih.gov For instance, modified titanium tetrabutoxide has been explored for synthesizing high molecular weight polyesters. researchgate.net The modification of titanium alkoxides with various ligands is a key strategy to tune their reactivity for specific catalytic applications, such as in the Sharpless epoxidation, which utilizes titanium isopropoxide for creating chiral compounds. wikipedia.org

Table 1: Applications of Titanium(IV) n-Alkanolates

| Application Area | Specific Use | Referenced Compound Example |

|---|---|---|

| Materials Science | Precursor for TiO₂ nanoparticles via sol-gel process | Titanium butoxide, Titanium isopropoxide ontosight.aiwikipedia.org |

| Polymer Chemistry | Precatalyst for olefin polymerization | Titanium(IV)-alkoxide complexes with diolate ligands nih.gov |

| Organic Synthesis | Catalyst for esterification and epoxidation | Titanium isopropoxide, Titanium tetrabutoxide wikipedia.orgresearchgate.net |

Overview of Coordination Chemistry in Titanium(IV) Organometallics

The coordination chemistry of titanium(IV) is central to understanding the structure and reactivity of its organometallic compounds. The +4 oxidation state is the most dominant for titanium, leading to compounds that exhibit a high degree of covalent bonding. wikipedia.orgwikipedia.org

Titanium(IV) complexes commonly adopt an octahedral coordination geometry, although tetrahedral structures, such as in titanium tetrachloride (TiCl₄), are also notable. wikipedia.org The large size of the titanium atom allows it to form complexes with high coordination numbers. wikipedia.org In the case of titanium(IV) alkoxides, the central titanium atom is often coordinated to oxygen-donor ligands. These alkoxide ligands can act as bridging ligands, leading to the formation of oligomeric structures, such as the tetrameric form of titanium methoxide, [Ti(OMe)₄]₄, in the solid state. mocvd-precursor-encyclopedia.de

The reactivity of titanium(IV) organometallics is heavily influenced by the nature of the ligands. The titanium center is a hard Lewis acid, showing a strong affinity for hard Lewis bases, particularly oxygen-containing ligands (a property known as oxophilicity). wikipedia.org This underlies the facile hydrolysis of titanium alkoxides to form titanium oxides. wikipedia.orgnih.gov The electronic properties of the titanium center can be modulated by the ligands; for example, the electron-withdrawing nature of fluoroalkoxide ligands can temper the π-donation from the alkoxide oxygen to the empty d-orbitals of the Ti(IV) center. nih.gov

Table 2: Coordination Properties of Titanium(IV)

| Property | Description |

|---|---|

| Dominant Oxidation State | +4 wikipedia.orgwikipedia.org |

| Common Coordination Geometries | Octahedral, Tetrahedral wikipedia.org |

| Bonding Nature | High degree of covalent character wikipedia.org |

| Lewis Acidity | Hard Lewis acid with high oxophilicity wikipedia.org |

| Ligand Exchange | Alkoxide groups can be readily exchanged with other alcohols. wikipedia.org |

| Oligomerization | Can form multinuclear complexes through bridging ligands. mocvd-precursor-encyclopedia.demdpi.com |

Historical Context and Evolution of Titanium(IV) Hexadecan-1-olate Research within Alkoxide Chemistry

The story of titanium chemistry begins with the discovery of the element itself. In 1791, clergyman and amateur geologist William Gregor first identified a new metallic oxide in ilmenite (B1198559) sand from Cornwall, England. titaniumprocessingcenter.com A few years later, in 1795, Prussian chemist Martin Heinrich Klaproth independently rediscovered the oxide and named the new element "titanium" after the Titans of Greek mythology. titaniumprocessingcenter.com However, isolating pure metallic titanium proved challenging. It wasn't until 1910 that Matthew A. Hunter produced 99.9% pure titanium metal. titaniumprocessingcenter.com

The field of organotitanium chemistry, which involves compounds with carbon-titanium bonds, emerged much later. A significant milestone was the synthesis of titanocene (B72419) dichloride in 1954 by Wilkinson and Birmingham. wikipedia.org Concurrently, the development of titanium-based Ziegler-Natta catalysts revolutionized polymer science and underscored the industrial importance of organotitanium compounds. wikipedia.org

The study of titanium alkoxides developed in parallel. These compounds, prepared by reacting titanium tetrachloride with alcohols, became valuable as soluble precursors for titanium dioxide. wikipedia.org Early research focused on simpler alkoxides like titanium ethoxide and isopropoxide. mocvd-precursor-encyclopedia.de The investigation into longer-chain n-alkanolates, such as hexadecan-1-olate, represents a more recent evolution. This research is driven by the need to fine-tune the properties of titanium-based materials and catalysts. The long hexadecyl chain in Titanium(4+) hexadecan-1-olate can impart specific solubility characteristics or act as a bulky steric group, influencing the structure and reactivity of the resulting complex, as seen in mixed-ligand systems like Titanium, (1-hexadecanolato)tris(2-propanolato)-, (T-4)-. ontosight.ai The synthesis of such complex alkoxides is part of a broader trend in materials science and catalysis to create highly tailored molecular precursors for advanced applications. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

34729-16-3 |

|---|---|

Molecular Formula |

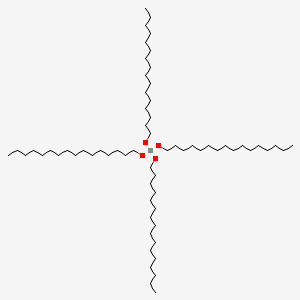

C64H132O4Ti |

Molecular Weight |

1013.6 g/mol |

IUPAC Name |

hexadecan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C16H33O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h4*2-16H2,1H3;/q4*-1;+4 |

InChI Key |

POIQBFKLCVMSME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Ti+4] |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Titanium Iv Hexadecan 1 Olate

Advanced Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for characterizing the chemical bonds within Titanium(4+) hexadecan-1-olate. These techniques probe the vibrational modes of molecules, offering a fingerprint of the functional groups present.

In the analysis of this compound, FTIR and Raman spectra would be expected to display characteristic bands that confirm its structure. The most significant of these are the vibrations associated with the titanium-oxygen bonds. Strong absorption bands in the FTIR spectrum, typically found in the 400–800 cm⁻¹ range, are indicative of Ti-O stretching vibrations. researchgate.net The presence of bridging alkoxide ligands in oligomeric structures would give rise to distinct Ti-O-Ti stretching modes within this region. researchgate.net

The long hexadecanolate ligand would be identified by the characteristic vibrational modes of its alkyl chain. These include symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending and rocking modes at lower wavenumbers. The C-O stretching vibration of the alkoxide group is also a key indicator.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. optica.orgresearchgate.net The Ti-O symmetric stretches would be observable, and the technique is particularly useful for studying the inorganic framework of the molecule. mdpi.com

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| C-H Stretch (asymmetric/symmetric) | ~2850 - 2960 | FTIR, Raman | Confirms presence of the hexadecyl alkyl chain. |

| C-O Stretch | ~1050 - 1150 | FTIR | Indicates the alkoxide ligand's bond to the alkyl chain. |

| Ti-O Stretch (terminal) | ~600 - 800 | FTIR, Raman | Characterizes the bond between titanium and a non-bridging oxygen atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the local chemical environment of specific nuclei, such as ¹H and ¹³C, within a molecule. For this compound, NMR provides detailed information about the hexadecanolate ligand and its interaction with the titanium center.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the long alkyl chain. The terminal methyl group (CH₃) would appear as a triplet at approximately 0.9 ppm, while the numerous methylene (B1212753) groups (CH₂) would form a broad multiplet between 1.2 and 1.6 ppm. The methylene group directly attached to the oxygen atom (α-CH₂) is most sensitive to the electronic environment of the titanium center and would appear as a downfield-shifted triplet, likely above 3.5 ppm. The integration of these signals confirms the ratio of protons in the molecule. nih.gov

The ¹³C NMR spectrum provides complementary information. researchgate.net Each carbon atom in the hexadecyl chain would produce a distinct signal, with the α-carbon being significantly shifted downfield due to its proximity to the electronegative oxygen atom. Variable-temperature NMR studies can be employed to investigate dynamic processes, such as monomer-dimer equilibria in solution, which are common for titanium alkoxides. rsc.org Such studies can reveal the presence of multiple species in solution through the appearance of different sets of signals for the alkoxide ligands. acs.orgacs.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for the Hexadecan-1-olate Ligand

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

|---|---|---|---|

| Terminal CH₃ | ~0.9 (triplet) | ~14 | Standard alkyl chain terminus. |

| Bulk (CH₂)n | ~1.2 - 1.6 (multiplet) | ~22 - 32 | Overlapping signals from the long alkyl chain. |

X-ray Diffraction Studies of Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of crystalline materials and for characterizing amorphous solids.

For a crystalline sample of this compound, single-crystal XRD would provide a definitive three-dimensional model of the molecule. nih.gov If the material is obtained as a powder, Powder X-ray Diffraction (PXRD) would be used to identify the crystalline phase(s) present. mocvd-precursor-encyclopedia.de The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline lattice.

Conversely, if the material is amorphous, as is common for products of sol-gel processes, the XRD pattern will not show sharp Bragg peaks. aau.dkpsu.edu Instead, it will feature broad halos, indicating a lack of long-range atomic order. researchgate.netmdpi.com Analysis of these halos can still provide information about short-range order in the material. nasa.gov

Titanium alkoxides exhibit a strong tendency to form oligomeric species to satisfy the coordination number of the titanium atom, which is typically five or six. rsc.orgnih.gov Single-crystal XRD analysis would be expected to reveal that this compound exists not as a monomer, but as a dimer, trimer, or higher oligomer. rsc.org A common structural motif is a dimeric structure where two titanium centers are connected by two bridging alkoxide ligands, resulting in five-coordinate titanium atoms. mocvd-precursor-encyclopedia.de The analysis would yield precise bond lengths (e.g., Ti-O terminal vs. Ti-O bridging) and bond angles, defining the coordination geometry around each titanium center (e.g., distorted trigonal bipyramidal or octahedral). rsc.orgnih.gov

The way in which the oligomeric molecules of this compound pack together in the solid state is governed by supramolecular interactions. Due to the long hexadecyl chains, significant van der Waals forces would be the dominant intermolecular interaction. The XRD data would reveal how these long alkyl chains arrange themselves in the crystal lattice. Plausible packing motifs include layered structures where the inorganic Ti-O cores are segregated into planes separated by layers of the interdigitated or aligned alkyl chains. This packing arrangement maximizes the favorable van der Waals contacts between the chains.

Mass Spectrometry for Molecular Weight Distribution and Fragmentation Patterns

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of the compound and studying its fragmentation behavior. Soft ionization techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are well-suited for analyzing metal-organic compounds, as they can often transfer intact molecular or oligomeric ions into the gas phase. nih.govresearchgate.net

The mass spectrum would likely show peaks corresponding to the monomeric or, more likely, oligomeric forms of this compound. The isotopic pattern of titanium (five stable isotopes) would be a clear signature in the high-resolution mass spectrum, aiding in the identification of titanium-containing fragments. mdpi.com

Analysis of the fragmentation patterns provides structural information. libretexts.org Upon ionization, the molecular ion can break apart in predictable ways. For this compound, expected fragmentation pathways include the loss of neutral hexadecan-1-ol molecules or the cleavage of the alkyl chains. libretexts.orgresearchgate.net

Table 3: Hypothetical Key Ions in the Mass Spectrum of a Dimeric this compound

| Ion | Description | Significance |

|---|---|---|

| [Ti₂(OR)₇]⁺ | Dimer minus one alkoxide ligand | Suggests a dimeric structure is present. |

| [Ti(OR)₃]⁺ | Monomer minus one alkoxide ligand | A major fragment from the breakup of an oligomer. |

| [M - C₁₆H₃₄O]⁺ | Loss of a neutral hexadecan-1-ol molecule | Common fragmentation pathway for alkoxides. |

| C₁₆H₃₃⁺ | Hexadecyl carbocation | Fragmentation of the ligand itself. |

(Note: R = C₁₆H₃₃)

Morphological Analysis through Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the micromorphology of the solid material.

SEM provides images of the surface topography, particle size, and shape of the bulk powder or film. nih.govscirp.org For a sample of this compound, SEM analysis would reveal whether the particles are, for example, spherical, plate-like, or irregular aggregates. researchgate.netresearchgate.net

TEM offers much higher resolution, allowing for the visualization of the internal structure of the particles. aau.dk If the material is composed of aggregated nanoparticles, TEM can resolve these primary particles. For crystalline samples, high-resolution TEM (HR-TEM) can even visualize the lattice fringes of the crystal planes, providing information that complements the XRD data. aau.dk

Chemical Reactivity and Transformation Mechanisms of Titanium Iv Hexadecan 1 Olate

Hydrolysis and Condensation Kinetics in Sol-Gel Processes

Hydrolysis: Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

Condensation:

Water Condensation: 2 Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + H₂O

Alcohol Condensation: Ti(OR)₄ + Ti(OR)₃(OH) → (RO)₃Ti-O-Ti(OR)₃ + ROH

These steps transform the molecular precursor into a colloidal suspension (sol) and then into a solid network (gel). researchgate.netresearchgate.netnih.gov The kinetics of these reactions are highly sensitive to several experimental parameters.

Influence of Water-to-Alkoxide Ratio and Catalyst Presence

The rate and extent of hydrolysis and condensation are critically dependent on the molar ratio of water to the alkoxide (rᵥ) and the presence of acidic or basic catalysts. psu.eduaau.dk

Water-to-Alkoxide Ratio (rᵥ): The amount of water added directly controls the hydrolysis reaction. A low rᵥ value (sub-stoichiometric) leads to partial hydrolysis, resulting in a more polymeric and less cross-linked gel structure. psu.edu Conversely, a high rᵥ (excess water) promotes rapid and complete hydrolysis, often leading to the precipitation of titanium hydroxide (B78521) or oxide particles rather than a continuous gel network. arxiv.org For instance, studies on titanium butoxide show that varying the water ratio significantly alters the oxide content and molecular size of the resulting polycondensates. psu.edu Increasing the water content in sol-gel synthesis of titania has been shown to decrease the specific surface area and degree of crystallization of the final material. nih.gov

Catalyst Presence (pH): The pH of the reaction medium profoundly affects the rates of hydrolysis and condensation.

Acidic Conditions (low pH): Acid catalysts, such as nitric acid or hydrochloric acid, protonate the alkoxy groups, making them better leaving groups and thus accelerating the hydrolysis reaction. aau.dkresearchgate.net However, the condensation reaction is slowed down because the protonation of titanium-hydroxyl (Ti-OH) groups inhibits the necessary nucleophilic attack. aau.dk This typically results in the formation of linear or weakly branched polymeric chains. aau.dk

Basic Conditions (high pH): Base catalysts generate hydroxide ions (OH⁻), which are strong nucleophiles, leading to rapid hydrolysis. They also deprotonate the Ti-OH groups, forming highly reactive [Ti-O]⁻ species that accelerate the condensation step. aau.dk This rapid, less controlled reaction often leads to the formation of dense, highly clustered, and particulate structures. aau.dk

The interplay between the water ratio and catalyst determines the final structure and properties of the titania material. psu.eduresearchgate.net For example, clear, stable polymer solutions can be formed even with excess water if specific acids are present within a certain concentration window. psu.edu

| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

|---|---|---|---|---|

| Water/Alkoxide Ratio (rᵥ) | Low (rᵥ < 4) | Slow/Incomplete | Slow | Polymeric, less cross-linked gels |

| High (rᵥ >> 4) | Fast/Complete | Fast | Precipitated particles | |

| Catalyst (pH) | Acidic (e.g., pH 3) | Fast | Slow | Linear or weakly branched polymers (sols) |

| Basic (e.g., pH 10) | Fast | Very Fast | Dense, particulate clusters (precipitates) |

Pathway Analysis of Titanium-Oxygen Network Formation

The formation of the Ti-O-Ti network does not proceed through the simple monomeric reactions shown above. Instead, it involves the formation of intermediate titanium oxo-alkoxide clusters. aau.dk These clusters act as primary building blocks for the final gel or particle structure. aau.dk The structure of the alkoxide precursor, including the steric bulk of the alkyl group (like the hexadecyl group), influences the type of clusters formed. psu.eduaau.dk

Longer alkyl chains, such as in hexadecan-1-olate, tend to slow down the hydrolysis reaction due to steric hindrance and their hydrophobic nature, which can reduce miscibility with water. This slower reactivity can lead to the formation of smaller polymeric condensates compared to those derived from shorter-chain alkoxides like titanium ethoxide under similar conditions. psu.edu The process begins with the hydrolysis of the alkoxide, leading to the formation of Ti-OH functional groups. These hydroxyl groups are more reactive than the original alkoxy groups and readily participate in condensation reactions, eliminating water or alcohol to form Ti-O-Ti bridges. researchgate.netyoutube.com As condensation proceeds, these bridges link the initial precursor molecules and intermediate clusters into an extended, three-dimensional inorganic network that constitutes the gel. researchgate.net

Thermal Decomposition Pathways and Kinetic Studies

Heating Titanium(IV) hexadecan-1-olate or the gel derived from it initiates thermal decomposition, a critical step for converting the precursor into crystalline titanium dioxide (TiO₂). This process involves the removal of residual organic groups and the structural rearrangement of the amorphous network into crystalline phases.

The decomposition generally proceeds in stages. An initial mass loss below 200°C is typically due to the evaporation of solvent and physically adsorbed water. The primary decomposition of the organic ligands occurs at higher temperatures, generally between 200°C and 400°C. researchgate.net This is followed by the dehydroxylation and crystallization of the titanium oxide network at temperatures above 300-400°C. researchgate.net

Identification of Volatile Organic Byproducts

The thermal decomposition of titanium alkoxides primarily occurs through a β-hydride elimination mechanism. researchgate.net For Titanium(IV) hexadecan-1-olate, this pathway involves the transfer of a hydrogen atom from the second carbon of the hexadecyl chain to the titanium-linked oxygen, leading to the cleavage of the Ti-O bond and the formation of an alkene and a titanium hydroxide species.

Ti(O(CH₂)₁₅CH₃)₄ → Ti(OH)₄ + 4 CH₂=CH(CH₂)₁₃CH₃

This is analogous to the well-studied decomposition of titanium tetraisopropoxide (TTIP), which yields propene and titanium hydroxide. researchgate.netcam.ac.uk Other potential, though less dominant, decomposition pathways could involve radical mechanisms, leading to the formation of other hydrocarbons. cam.ac.ukcam.ac.uk

Formation of Titanium Oxide Phases (Anatase, Rutile, Brookite)

Following the removal of organic ligands, the resulting amorphous titanium hydroxide or oxyhydroxide undergoes further dehydroxylation and crystallization upon continued heating. researchgate.net Titanium dioxide exists in three main crystalline polymorphs: anatase, rutile, and brookite.

Anatase: This is typically the first crystalline phase to form from amorphous titania at relatively low temperatures, often starting around 300-400°C. aau.dkresearchgate.net Anatase is a metastable phase.

Rutile: Upon further heating, typically above 600°C, the metastable anatase (and brookite) phase transforms into the thermodynamically stable rutile phase. arxiv.org The exact transformation temperature is influenced by factors like crystallite size, impurities, and atmospheric conditions. westernsydney.edu.au

Brookite: This phase can also form directly from the amorphous precursor, often in conjunction with anatase, particularly when hydrolysis is conducted in a predominantly aqueous medium. arxiv.org

The synthesis conditions during the sol-gel process, such as the water-to-alkoxide ratio and the type of precursor, can influence the phase evolution. psu.eduarxiv.org For instance, titania derived from highly diluted titanium ethoxide has been observed to form some rutile phase at 500°C, whereas material from undiluted alkoxide showed only anatase. psu.edu

| Temperature Range | Event | Resulting Phase(s) |

|---|---|---|

| ~25-200°C | Solvent/Water Evaporation | Amorphous |

| ~200-400°C | Decomposition of Organic Ligands | Amorphous TiOₓ(OH)y |

| ~300-500°C | Initial Crystallization | Anatase, sometimes with Brookite |

| >600°C | Phase Transformation | Rutile |

Ligand Exchange Reactions and Transesterification Processes

Titanium(IV) alkoxides are susceptible to nucleophilic attack, making them reactive in ligand exchange and transesterification reactions. These processes are fundamental for modifying the precursor's reactivity or for using the compound as a catalyst.

Ligand Exchange: This involves the substitution of one or more hexadecan-1-olate ligands with another functional group. A common example is the reaction with carboxylic acids to form titanium oxo-carboxylates or amino-alkoxides. acs.orgrsc.orgnih.gov The reaction with a carboxylic acid (R'COOH) can be generally described as: Ti(OR)₄ + n R'COOH → Ti(OR)₄₋ₙ(OOCR')ₙ + n ROH These reactions can be used to control the hydrolysis-condensation rates, as the new ligands modify the electronic and steric environment of the titanium center. researchgate.net

Transesterification: This is a specific type of ligand exchange where an alcohol reacts with the titanium alkoxide, resulting in the exchange of alkoxy groups. researchgate.netgoogle.com The reaction with a different alcohol (R'OH) proceeds as follows: Ti(O(CH₂)₁₅CH₃)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 HO(CH₂)₁₅CH₃ This reaction is an equilibrium process, and driving it to completion often requires removing the displaced alcohol (in this case, 1-hexadecanol) from the reaction mixture, for instance, by distillation. google.com Titanium alkoxides, including butoxides and isopropoxides, are effective catalysts for transesterification reactions, such as in the production of biodiesel. researchgate.netcore.ac.uk The catalytic mechanism involves the activation of the alcohol by coordination to the Lewis acidic titanium center.

Photochemical Degradation Mechanisms and Photo-Reactivity

The study of the photochemical degradation and photo-reactivity of titanium(IV) hexadecan-1-olate is intrinsically linked to the broader field of titanium alkoxide photochemistry. While specific research focusing solely on titanium(IV) hexadecan-1-olate is limited, a comprehensive understanding can be constructed by examining the well-documented behavior of analogous titanium(IV) alkoxides. The primary photochemical process involves the degradation of the alkoxide to form titanium dioxide (TiO₂), a material renowned for its photocatalytic properties.

Upon exposure to ultraviolet (UV) radiation, titanium(IV) alkoxides, including by extension titanium(IV) hexadecan-1-olate, are believed to undergo a photo-redox transformation. This process is initiated by the absorption of photons, which can lead to the homolytic cleavage of the titanium-oxygen bond. This bond scission results in the formation of a titanium(III) species and an alkoxyl radical.

A crucial aspect of this photo-reactivity is the subsequent reactions of these highly reactive intermediates. The process ultimately leads to the formation of titanium dioxide. It has been proposed that this conversion can proceed even in the absence of atmospheric oxygen, suggesting an intramolecular rearrangement or reaction with other precursor molecules. The long hexadecan-1-olate chain in titanium(IV) hexadecan-1-olate likely influences the physical properties and reaction kinetics but not the fundamental photochemical mechanism of Ti-O bond cleavage and subsequent TiO₂ formation.

Detailed Research Findings

Research on analogous titanium alkoxides provides insight into the key steps of photochemical degradation. Studies on titanium-oxo-alkoxide clusters have shown that UV irradiation induces an oxygen-to-titanium charge transfer, which is a critical step in the photo-redox process. This leads to the generation of mixed-valence Ti(III)/Ti(IV) species.

Furthermore, investigations into the photolysis of titanium di-n-butoxide bis(2-ethylhexanoate) have demonstrated the conversion of a precursor film into a TiO₂ film upon UV exposure. This supports the general mechanism of photochemical decomposition for titanium alkoxides.

The final product of this degradation, titanium dioxide, is a highly active photocatalyst. The properties and reactivity of the resulting TiO₂ can be influenced by the nature of the starting alkoxide and the conditions of the photochemical degradation.

Interactive Data Tables

The following tables summarize the key aspects of the photochemical degradation of titanium(IV) alkoxides, which are applicable to titanium(IV) hexadecan-1-olate based on analogy.

Table 1: Key Events in the Photochemical Degradation of Titanium(IV) Alkoxides

| Step | Description | Key Intermediates |

| 1. Photoexcitation | Absorption of UV photons by the titanium alkoxide molecule. | Excited state titanium alkoxide |

| 2. Bond Cleavage | Homolytic cleavage of the Titanium-Oxygen bond. | Ti(III) species, Alkoxyl radicals |

| 3. Propagation | Further reactions of the radical species and Ti(III) centers. | Various organic radicals, Ti-O-Ti linkages |

| 4. Termination/Product Formation | Formation of stable end products. | Titanium dioxide (TiO₂), organic byproducts |

Table 2: Factors Influencing Photochemical Degradation

| Factor | Influence on Degradation |

| Wavelength of UV light | Energy of the incident light must be sufficient to induce bond cleavage. |

| Solvent | Can influence the stability and reactivity of intermediates. |

| Presence of Oxygen | Can participate in secondary reactions, but is not always required for TiO₂ formation. |

| Structure of Alkoxide | The nature of the alkyl group can affect reaction rates and byproduct formation. |

It is important to reiterate that while these mechanisms and findings are well-established for a range of titanium alkoxides, further experimental studies on titanium(IV) hexadecan-1-olate are necessary to confirm the specific pathways and kinetics for this particular compound.

Application of Titanium Iv Hexadecan 1 Olate As a Precursor in Advanced Materials Science

Sol-Gel Synthesis of Titanium Dioxide Nanostructures

The sol-gel process is a versatile wet-chemical technique widely used for fabricating metal oxide nanoparticles from molecular precursors like metal alkoxides. thaiscience.inforesearchgate.net The process involves the hydrolysis and subsequent polycondensation of the precursor in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). For titanium dioxide (TiO2) synthesis, titanium alkoxides are common precursors. researchgate.netorientjchem.org The general reactions can be represented as:

Hydrolysis: Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH

Condensation: 2Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + H₂O

The use of titanium(IV) hexadecan-1-olate, where R is a C16H33 group, influences these reaction rates. The bulky hexadecyl group can sterically hinder the approach of water molecules, leading to a slower hydrolysis rate compared to shorter-chain alkoxides like titanium isopropoxide or ethoxide. This controlled reactivity is beneficial for achieving specific material properties.

The ability to control the particle size, shape (morphology), and crystalline phase (e.g., anatase, rutile, or brookite) of TiO2 is crucial as these properties dictate its performance in various applications. researchgate.networldscientific.com The choice of precursor plays a significant role in this control.

The slower hydrolysis and condensation rates of long-chain alkoxides like titanium(IV) hexadecan-1-olate allow for better manipulation of the nucleation and growth stages of nanoparticle formation. This can lead to the synthesis of smaller and more uniform particles. researchgate.net By carefully controlling parameters such as pH, temperature, water-to-alkoxide ratio, and the presence of additives, the final characteristics of the TiO2 nanoparticles can be tailored. thaiscience.infoorientjchem.org For instance, acidic conditions typically lead to faster hydrolysis, while basic conditions can promote condensation.

The crystalline phase of the synthesized TiO2 is also influenced by the synthesis conditions and subsequent heat treatment (calcination). researchgate.netatlantis-press.com The anatase phase, often desired for photocatalytic applications, is typically formed at lower calcination temperatures, while higher temperatures promote the transformation to the more stable rutile phase. researchgate.netresearchgate.net The use of specific precursors can influence the temperature at which these phase transformations occur. researchgate.netwesternsydney.edu.au

Table 1: Factors Influencing TiO2 Nanoparticle Characteristics in Sol-Gel Synthesis

| Parameter | Effect on Particle Size | Effect on Morphology | Effect on Crystallinity |

| Precursor Type | Long-chain alkoxides can lead to smaller, more uniform particles due to slower reaction rates. | Can influence the shape (e.g., spheres, rods) by affecting growth kinetics. | Can affect the temperature of phase transitions (e.g., anatase to rutile). researchgate.netwesternsydney.edu.au |

| pH | Affects hydrolysis and condensation rates, thereby influencing particle size. aau.dk | Can direct the formation of specific shapes. | Influences the stability of different crystalline phases. |

| Temperature | Higher temperatures generally lead to larger particles. | Can control the shape by altering reaction kinetics. | Higher calcination temperatures promote the formation of the rutile phase. researchgate.net |

| Solvent | The polarity and viscosity of the solvent can affect reaction rates and particle aggregation. researchgate.net | Can influence the self-assembly and morphology of the final product. | Can affect the crystallization process. |

| Additives/Surfactants | Can act as capping agents to limit particle growth or as templates for specific structures. | Can direct the formation of complex morphologies like nanorods or nanotubes. cncb.ac.cn | Can stabilize a particular crystalline phase. |

The sol-gel method is also a cost-effective technique for depositing thin films and coatings of TiO2 on various substrates. researchgate.net These films have applications in optical coatings (e.g., anti-reflective coatings) and electronic devices due to TiO2's high refractive index and semiconducting properties. The precursor solution is typically applied to a substrate by spin-coating or dip-coating, followed by drying and heat treatment to form the final oxide film. researchgate.net

The use of titanium(IV) hexadecan-1-olate can be advantageous in creating dense and uniform films. The controlled hydrolysis and condensation can lead to a more ordered gel network, which upon calcination results in a high-quality film with fewer defects. The long organic chain might also act as a plasticizer, reducing stress and cracking during the drying process. The properties of the resulting films, such as thickness, refractive index, and surface roughness, can be precisely controlled by adjusting the sol-gel process parameters. researchgate.net

Mesoporous TiO2 materials, characterized by pore sizes between 2 and 50 nm, and TiO2 aerogels, which are ultralight materials with high porosity, are of great interest for applications in catalysis, sensing, and energy storage due to their high surface area. researchgate.netnih.gov The sol-gel method, often in combination with templating agents, is a primary route for fabricating these structures. nih.govoup.com

In this context, long-chain alkoxides like titanium(IV) hexadecan-1-olate can play a dual role. The precursor itself can influence the pore structure due to the organic part that is removed during calcination. Furthermore, the controlled reactivity of such precursors is beneficial when using surfactants or block copolymers as templates to create ordered mesoporous structures. researchgate.net The slow gelation allows for better self-assembly of the template and the inorganic species, leading to well-defined porous architectures. oup.com The synthesis of TiO2 aerogels also benefits from the controlled gelation process to form a stable gel network that can be supercritically dried to preserve its porous structure. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Titanium-Based Films

CVD and ALD are vapor-phase deposition techniques used to grow high-quality, uniform, and conformal thin films. azonano.com These methods are crucial in the semiconductor industry for fabricating nanoscale devices. researchgate.net Both techniques rely on volatile chemical precursors that are transported in the gas phase to a heated substrate where they react to form the desired film. researchgate.net

An ideal precursor for CVD and ALD should possess several key characteristics:

Volatility: The precursor must be easily vaporized and transported to the reactor.

Thermal Stability: It should be stable enough to be transported without decomposing prematurely.

Reactivity: It must react on the substrate surface at a suitable temperature to form the desired film.

Titanium alkoxides are commonly used as precursors for the deposition of TiO2 films. mocvd-precursor-encyclopedia.de However, standard precursors like titanium isopropoxide have relatively low thermal stability. mocvd-precursor-encyclopedia.de For a long-chain alkoxide like titanium(IV) hexadecan-1-olate, volatility is a significant challenge due to its high molecular weight. To be used in CVD or ALD, it would likely require high vacuum and/or high temperatures for vaporization, which could lead to decomposition.

The design of precursors often involves modifying the ligands to enhance volatility and thermal stability. researchgate.netresearchgate.net While titanium(IV) hexadecan-1-olate in its simple form might not be an ideal CVD/ALD precursor due to low volatility, it represents a class of compounds that could be chemically modified. For instance, the introduction of fluorine atoms into the alkyl chain can increase volatility. The development of new precursors is an active area of research to meet the demands of advanced materials fabrication. iisc.ac.ingoogle.com

In a typical ALD process for TiO2 using a titanium precursor and an oxygen source (e.g., water), the growth is self-limiting. vaporpulse.com The precursor is pulsed into the reactor and chemisorbs onto the substrate surface. After purging the excess precursor, the co-reactant (e.g., water) is introduced, which reacts with the adsorbed precursor layer to form a monolayer of the oxide and gaseous byproducts. This cycle is repeated to build the film layer by layer.

The choice of precursor influences the growth rate and the properties of the resulting film. researchgate.net A bulky precursor like titanium(IV) hexadecan-1-olate would likely lead to a lower growth rate per cycle due to steric hindrance, which limits the number of precursor molecules that can adsorb on the surface. However, the nature of the ligands can also affect the surface reactions and the incorporation of impurities like carbon into the film.

The microstructure of the deposited film (amorphous vs. crystalline, grain size) is controlled by the deposition temperature and other process parameters. researchgate.net At lower temperatures, amorphous films are typically formed, while higher temperatures promote the growth of crystalline films (anatase or rutile). The precursor's decomposition pathway plays a role in determining the film's microstructure and purity.

Table 2: Comparison of Precursor Properties for CVD/ALD

| Precursor | Volatility | Thermal Stability | Potential for Carbon Contamination |

| Titanium tetrachloride (TiCl₄) | High | Moderate | Low |

| Titanium isopropoxide (Ti(OⁱPr)₄) | Moderate | Low | Moderate |

| Titanium(IV) hexadecan-1-olate | Very Low | Likely Low | Potentially High |

Development of High-Performance Coatings and Functional Surfaces

Analogous to the synthesis of mixed metal oxides, there is no specific information available in the reviewed literature regarding the use of Titanium(IV) hexadecan-1-olate for the development of high-performance coatings and functional surfaces. The research in this domain also heavily relies on more volatile and reactive titanium precursors.

The formation of titanium dioxide (TiO₂) coatings, for example, is a widely studied area for applications ranging from photocatalysis to self-cleaning surfaces. These coatings are typically deposited using methods like sputtering, atomic layer deposition (ALD), or sol-gel spin coating, all of which benefit from precursors that can be easily vaporized or readily undergo hydrolysis and condensation.

Table 2: Common Techniques and Precursors for TiO₂ Coatings

| Deposition Technique | Common Titanium Precursor(s) | Resulting Coating Properties |

| Atomic Layer Deposition (ALD) | Titanium(IV) chloride, Tetrakis(dimethylamido)titanium | Highly conformal, uniform, and precise thickness control. |

| Sol-Gel Spin Coating | Titanium(IV) isopropoxide, Titanium(IV) butoxide | Porous or dense films, depending on synthesis conditions. |

| Sputtering | Titanium metal target (in an oxygen atmosphere) | Dense, adherent films. |

This table illustrates common methods and does not include data for Titanium(IV) hexadecan-1-olate due to the absence of relevant research findings.

The long, non-polar hexadecyl chain of Titanium(IV) hexadecan-1-olate could potentially be explored for creating hydrophobic surfaces. However, without specific research to substantiate this, any discussion on its application remains speculative.

Catalytic Applications of Titanium Iv Hexadecan 1 Olate

Role in Polymerization Reactions

Titanium compounds have historically been pivotal in the field of polymer chemistry, most notably as components of Ziegler-Natta catalysts for olefin polymerization. mdpi.com Titanium(IV) alkoxides, including by extension Titanium(IV) hexadecan-1-olate, are integral to this class of catalysts.

Titanium(IV) alkoxide complexes are effective catalysts for the polymerization of olefins like ethylene (B1197577). mdpi.com When activated by a co-catalyst, typically an organoaluminum compound such as triethylaluminium (TEA), they form active sites for the polymerization process. mdpi.com The choice of the alkoxide ligand can influence the catalyst's activity and the properties of the resulting polymer. For instance, studies on titanium(IV) butoxide have shown that it can produce an active catalyst for the slurry homopolymerization of ethylene. mdpi.com

The use of titanium(IV) alkoxide complexes can also lead to the formation of ultrahigh molecular weight polyethylene (B3416737) (UHMWPE), particularly when activated with a binary system like {Bu₂Mg + Et₂AlCl}. mdpi.com Furthermore, these catalysts are efficient in the copolymerization of ethylene with α-olefins, where the specific diolate or alkoxide ligand can affect the catalyst's effectiveness. mdpi.com The incorporation of comonomers like 1-hexene (B165129) and 1-octene (B94956) can be enhanced by using Ti(IV) complexes supported on polymers like PVC, leading to stronger activation for ethylene polymerization. mdpi.com The molecular weight and polydispersity of the resulting polymer are also influenced by the catalyst system and reaction conditions. For example, an increased concentration of 1-hexene can lead to a decrease in the average molecular weight (Mw) due to its role as a chain transfer agent. mdpi.com

The mechanism of Ziegler-Natta catalysis involves the formation of an active site at the titanium center. libretexts.org The process begins with the activation of the titanium precursor by an organoaluminum co-catalyst. libretexts.org In the case of a titanium alkoxide, the alkyl groups from the co-catalyst can replace the alkoxide ligands, creating a coordinatively unsaturated titanium species with a titanium-carbon bond. This species constitutes the active site for polymerization. libretexts.org

An incoming olefin monomer coordinates to the empty orbital of the titanium center. libretexts.org This is followed by the insertion of the olefin into the titanium-alkyl bond, which lengthens the polymer chain and regenerates the vacant site for the next monomer to coordinate. libretexts.org This cycle of coordination and insertion repeats, leading to the growth of the polymer chain.

The microstructure of the polymer, including its stereoregularity (tacticity), is determined by the structure of the catalyst's active site. rug.nl While classical heterogeneous Ziegler-Natta catalysts offer some control, more sophisticated ligand systems on the titanium center can provide a higher degree of control over the polymer's properties. rug.nl The steric and electronic environment around the titanium active site, influenced by ligands such as the hexadecan-1-olate group, can direct the orientation of the incoming monomer, thus controlling the stereochemistry of the resulting polymer. libretexts.orgrug.nl This allows for the synthesis of polymers with specific properties, such as isotactic or syndiotactic polyolefins, which have different physical characteristics. rug.nl

Titanium-Catalyzed Organic Transformations

The versatility of titanium catalysts extends beyond polymerization to a range of organic transformations. rsc.org Their low toxicity, cost-effectiveness, and unique reactivity make them attractive for fine chemical synthesis. rsc.org

Titanium(IV) alkoxides are effective catalysts for transesterification reactions, a key process in the production of biodiesel. mdpi.com This reaction involves the conversion of triglycerides (found in vegetable oils and animal fats) into fatty acid alkyl esters, with glycerol (B35011) as a byproduct. nih.gov Titanium-based catalysts, including titanium dioxide and its derivatives, have shown high potential as heterogeneous catalysts in this process due to their stability and acid-base properties. mdpi.com

The catalytic activity of titanium compounds in transesterification is often attributed to their Lewis acidity. The titanium center can coordinate to the carbonyl oxygen of the triglyceride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol, such as methanol. This facilitates the exchange of the glycerol backbone for the alkyl group of the alcohol. While homogeneous titanium alkoxides can be used, heterogeneous titania-based catalysts are often preferred for ease of separation and recycling. mdpi.com For example, sulfated titanium oxide has been shown to be an effective solid acid catalyst for the transesterification of vegetable oils. scispace.com

Table 1: Representative Conditions for Transesterification using Titanium-based Catalysts

| Catalyst | Feedstock | Temperature (°C) | Catalyst Conc. (wt%) | Methanol/Oil Ratio | Yield (%) |

| Ti(SO₄)O | Used Cooking Oil | 75 | 1.5 | 9:1 | 97.1 mdpi.com |

| 10 wt% TiO₂-ZnO | Waste Cooking Oil | 200 | - | - | 92 mdpi.com |

| H₂SO₄/NaOH | Jatropha Oil | - | 1 | 3:7 (v/v) | 90.1 nih.gov |

| KOH | Chrysophyllum albidum seed oil | 65 | 1 | 1:9 | 99.2 nih.gov |

This table presents data for various titanium-based and other catalysts to illustrate typical reaction conditions and yields in biodiesel production.

Titanium complexes have emerged as efficient catalysts for hydroamination and hydroaminoalkylation reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. rsc.org These reactions are fundamental for the synthesis of amines, imines, and enamines. nih.govresearchgate.net Titanium(IV) complexes, particularly those with amido ligands, are effective catalysts for the hydroamination of alkynes with primary amines. nih.gov

The proposed mechanism for titanium-catalyzed hydroamination often involves a [2+2] cycloaddition between the titanium-imido intermediate and the alkyne, followed by protonolysis to regenerate the catalyst and release the enamine or imine product. The specific ligands on the titanium center play a crucial role in the catalyst's activity and selectivity. While there is no direct report on Titanium(IV) hexadecan-1-olate for this reaction, related titanium complexes have been successfully employed. For instance, a diamido-bis(amidate) titanium precatalyst has been used for the hydroamination of alkynylphosphines. nih.gov Similarly, Cp₂TiMe₂ has been used as a precatalyst for the sequential hydroamination and hydrosilylation of alkynes to produce secondary amines. organic-chemistry.org

Titanium-based catalysts are also utilized in selective oxidation and reduction reactions. In oxidation catalysis, titanium compounds are well-known for their role in epoxidation reactions. While the Sharpless epoxidation famously uses titanium(IV) isopropoxide, other titanium alkoxides can also facilitate similar transformations. Titanium-based catalysts, including titanium dioxide, are also explored for oxidative desulfurization and the photodegradation of pollutants. nih.govmdpi.com For instance, a defective titanium(IV)-based metal-organic framework, COK-47, has demonstrated high efficiency in the oxidation of thiophenes. nih.gov

In the realm of reduction, titanium complexes can catalyze a variety of transformations. The generation of a low-valent Ti(III) species from a Ti(IV) precursor is often a key step. nih.gov This Ti(III) species can then participate in single-electron transfer (SET) processes. For example, Ti(III) can initiate the reductive ring-opening of epoxides to generate carbon-centered radicals, which can then undergo further reactions like C-C bond formation or deuteration. nih.gov While specific applications of Titanium(IV) hexadecan-1-olate in these redox reactions are not detailed in the literature, its role as a precursor to an active Ti(III) catalyst is conceivable under appropriate reductive conditions.

Development of Heterogeneous Titanium Catalysts and Catalyst Supports

The transformation of homogeneous catalysts, such as titanium alkoxides, into heterogeneous systems is a crucial step for industrial applications, offering advantages in catalyst separation, recovery, and recycling. For a long-chain alkoxide like Titanium(IV) hexadecan-1-olate, several strategies can be employed for heterogenization.

Immobilization on Supports: The most common approach for creating heterogeneous catalysts from molecular precursors is immobilization onto solid supports. The choice of support material is critical as it can significantly influence the catalyst's activity, selectivity, and stability. researchgate.net For a bulky precursor like Titanium(IV) hexadecan-1-olate, the porous structure of the support is of high importance.

Silica (B1680970) (SiO₂): Silica is a widely used support due to its high surface area, mechanical stability, and well-defined surface chemistry. The surface of silica possesses silanol (B1196071) groups (Si-OH) that can react with the titanium alkoxide, forming a covalent Ti-O-Si linkage. This process, known as grafting, anchors the titanium species to the surface. The long hexadecyl chains of the hexadecan-1-olate ligand might influence the grafting density and the orientation of the catalytic sites on the silica surface.

Alumina (Al₂O₃) and Titania (TiO₂): These oxides are also effective supports. researchgate.net Alumina provides both Lewis and Brønsted acid sites which can interact with the catalyst. researchgate.net Titania supports are interesting as they can lead to strong metal-support interactions (SMSI), potentially altering the electronic properties and thus the catalytic behavior of the supported titanium species. nih.gov The anatase form of TiO₂ has been shown to be an efficient support for certain oxidation reactions. researchgate.net

Polymers and Metal-Organic Frameworks (MOFs): Polymeric supports can offer tailored environments for the catalytic center. More recently, MOFs have emerged as promising supports or even as catalysts themselves. A titanium carboxylate MOF, COK-47, built from Ti(IV)-oxo sheets, has demonstrated high efficiency in oxidation catalysis, highlighting the potential for creating structured, porous catalysts from titanium precursors. scispace.com

The process of heterogenization using a precursor like Titanium(IV) hexadecan-1-olate would involve reacting the alkoxide with a pre-treated support material, typically under anhydrous conditions to prevent uncontrolled hydrolysis. The long alkyl chain could enhance solubility in non-polar organic solvents used during the grafting process but might also introduce steric hindrance, affecting the reaction with surface hydroxyl groups. researchgate.net

Sol-Gel Method: The sol-gel process offers another route to heterogeneous catalysts. This technique involves the controlled hydrolysis and condensation of metal alkoxides to form a solid oxide network. By co-hydrolyzing Titanium(IV) hexadecan-1-olate with another precursor, such as tetraethyl orthosilicate (B98303) (TEOS), a mixed oxide material (e.g., Ti/SiO₂) with highly dispersed titanium centers can be synthesized. The rate of hydrolysis is a key parameter in this process. Long-chain alkoxides like titanium butoxide are known to hydrolyze more slowly than their shorter-chain counterparts (e.g., titanium ethoxide), which can be advantageous for controlling the morphology and particle size of the final material. aau.dkchemsrc.com This principle suggests that Titanium(IV) hexadecan-1-olate would exhibit an even slower, more controllable hydrolysis rate.

Table 1: Comparison of Supports for Titanium Catalyst Heterogenization

| Support Material | Key Features | Potential Interaction with Titanium(IV) hexadecan-1-olate | Expected Outcome |

| Silica (SiO₂) | High surface area, surface silanol groups (Si-OH). | Covalent grafting via reaction between Ti-OR and Si-OH groups. | Stable, well-dispersed titanium active sites. |

| Alumina (Al₂O₃) | Lewis and Brønsted acidity, surface hydroxyls. | Grafting and potential acid-base interactions. | Modified catalytic activity due to support acidity. |

| Titania (TiO₂) | Strong Metal-Support Interaction (SMSI) potential. | Formation of a Ti-O-Ti interface. | Altered electronic properties of the catalytic center. |

| MOFs | High porosity, tunable structure. | Incorporation as a structural node or guest molecule. | Highly ordered catalytic sites within a porous framework. |

Structure-Activity Relationships in Titanium(IV) Hexadecan-1-olate Catalysis

The catalytic activity of a titanium(IV) alkoxide is intrinsically linked to its molecular structure. Key factors include the Lewis acidity of the titanium center, the steric environment around it, and the electronic properties of the ligands.

Influence of the Alkoxy Ligand: The nature of the alkoxy group (-OR) is paramount in defining the catalyst's behavior. For Titanium(IV) hexadecan-1-olate, the hexadecan-1-olate ligand, with its long C16 alkyl chain, would have several predictable effects:

Steric Hindrance: The bulky hexadecyl group creates significant steric crowding around the titanium center. This can influence the catalyst's selectivity, for example, by favoring the approach of smaller substrates over larger ones. In polymerization catalysis, steric hindrance at the metal center is known to significantly affect polymer yields and properties. acs.org

Electronic Effects: The long alkyl chain is an electron-donating group. This inductive effect increases the electron density on the titanium-bound oxygen atoms, which in turn can slightly reduce the Lewis acidity of the titanium(IV) center compared to catalysts with electron-withdrawing ligands. However, this effect is generally considered less impactful than steric factors in simple alkoxides.

Solubility and Aggregation: The lipophilic nature of the four hexadecyl chains would render the complex highly soluble in non-polar organic solvents. This is an important practical consideration for homogeneous catalysis. Conversely, these long chains can promote intermolecular interactions and aggregation in certain conditions, potentially leading to the formation of multinuclear titanium-oxo clusters, which can exhibit different catalytic activities than the monomeric species. chemsrc.comnih.gov

Reactivity and Reaction Mechanisms: Titanium(IV) alkoxide catalysts are active in a range of reactions, including polymerization, esterification, and oxidation.

In polymerization , the catalyst's activity often depends on a co-catalyst, such as an organoaluminum compound. researchgate.net The reaction proceeds via the insertion of monomers into the titanium-alkyl bond formed after an exchange reaction. The structure of the alkoxide ligand influences the rate of initiation and propagation.

In esterification reactions , the titanium(IV) center acts as a Lewis acid, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by an alcohol. While often considered a simple Lewis acid, recent studies on related systems suggest a more complex mechanism where the catalyst can also exhibit Brønsted basicity and where hydrogen bonding plays a key role in organizing the substrates. The steric bulk of the hexadecan-1-olate ligands would likely modulate the accessibility of the catalytic center, potentially favoring the esterification of less hindered acids or alcohols.

The reactivity of titanium alkoxides towards hydrolysis decreases as the length of the alkyl chain increases. researchgate.net This is due to both increased steric hindrance, which impedes the approach of water molecules, and a slight decrease in the electrophilicity of the titanium center. aau.dk This lower reactivity can be beneficial when the catalyst is used in environments with trace amounts of water, leading to greater catalyst stability.

Table 2: Predicted Influence of the Hexadecan-1-olate Ligand on Catalytic Properties

| Property | Influence of Hexadecan-1-olate Ligand | Rationale |

| Lewis Acidity | Slightly Reduced | Electron-donating nature of the long alkyl chain. |

| Steric Hindrance | Significantly Increased | Large volume occupied by four C16 chains. |

| Substrate Selectivity | Potentially high for small substrates | Steric hindrance may prevent the binding of larger molecules. |

| Catalyst Stability | Increased (towards hydrolysis) | Steric shielding of the Ti center from water. aau.dk |

| Solubility | High in non-polar solvents | Lipophilic character of the long alkyl chains. |

Theoretical and Computational Investigations of Titanium Iv Hexadecan 1 Olate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reaction energetics. For titanium alkoxides, DFT calculations can elucidate the nature of the titanium-oxygen bond, the partial charges on the atoms, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Studies on various titanium(IV) alkoxides have shown that the Ti-O bond possesses a significant degree of both ionic and covalent character. capes.gov.brresearchgate.net The titanium atom, with a formal oxidation state of +4, is highly electrophilic, making it susceptible to nucleophilic attack, which is the initial step in hydrolysis and condensation reactions. The electronic environment around the titanium center is strongly influenced by the nature of the alkoxy ligands.

The long hexadecyl chain in Titanium(4+) hexadecan-1-olate is expected to have a notable effect on its electronic structure compared to its shorter-chain counterparts. The primary influence is steric rather than electronic. The bulky C16H33 groups will sterically shield the central titanium atom, making it less accessible for incoming reactants. While the inductive effect of the long alkyl chain might slightly alter the electron density at the titanium center, this is generally considered a minor influence compared to the steric hindrance.

General principles derived from computational studies on titanium(IV) (oxo)alkoxides indicate that bridging alkoxide (OR) groups are systematically more basic than terminal ones. rsc.org This suggests that in oligomeric forms of titanium alkoxides, the bridging groups would be more susceptible to attack by protic reagents. rsc.org

Table 1: Comparison of Calculated Properties for Different Titanium Alkoxides (Illustrative)

| Property | Titanium(IV) Isopropoxide | Titanium(IV) Butoxide | Titanium(IV) Hexadecan-1-olate (Predicted) |

| Ti-O Bond Length (Å) | ~1.77 | ~1.78 | ~1.78-1.80 |

| O-Ti-O Bond Angle (°) | ~109.5 (monomer) | ~109.5 (monomer) | ~109.5 (monomer, sterically influenced) |

| Mulliken Charge on Ti | Positive, high | Slightly less positive | Similar to butoxide, influenced by oligomerization |

| Reactivity towards Hydrolysis | High | Moderate | Low |

This table is illustrative and based on trends reported in the literature. Precise values for this compound require specific DFT calculations.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, diffusion, and reaction pathways. For this compound, MD simulations are particularly useful for understanding the dynamics of its hydrolysis and condensation reactions, which are the fundamental steps in the sol-gel process.

Reactive force fields (ReaxFF) are a class of force fields used in MD simulations that can model chemical reactions by allowing bonds to form and break. rsc.org MD simulations using ReaxFF on shorter-chain titanium alkoxides like titanium tetraisopropoxide (TTIP) have provided insights into the initial stages of their conversion to titanium dioxide. aau.dk These simulations can track the formation of Ti-O-Ti bridges and the release of alcohol molecules.

For this compound, the long alkyl chains are expected to significantly slow down the reaction dynamics. Studies have shown that alkoxides with larger alkyl groups hydrolyze and diffuse more slowly. psu.eduresearchgate.net This is due to both the steric hindrance around the titanium center and the increased van der Waals interactions between the long chains. MD simulations can quantify this effect by calculating diffusion coefficients and reaction rates.

Furthermore, the long chains can become entangled, influencing the structure of the resulting polycondensates. psu.edu MD simulations can model this behavior, predicting the morphology of the oligomers and nanoparticles that form during the sol-gel process. The flexibility and conformational freedom of the hexadecyl chains would be a key aspect to capture in these simulations. nih.govresearchgate.netyoutube.com

Modeling of Surface Interactions and Adsorption Phenomena

The interaction of this compound with surfaces is critical for its applications in coatings, films, and as a precursor for material synthesis. Computational modeling can provide a molecular-level understanding of how this compound adsorbs onto different substrates and how the long alkyl chains influence the surface properties.

DFT calculations on slab models can be used to simulate the chemisorption of titanium alkoxides onto surfaces like silica (B1680970) or titania. esrf.fr These calculations can determine the most favorable adsorption sites, the binding energies, and the structural changes that occur upon adsorption. For this compound, the long alkyl chains are expected to play a crucial role in the organization of the molecules on the surface.

Studies on the effect of alkyl chain length on the surface properties of functionalized materials have shown that longer chains can lead to a decrease in the degree of surface modification due to steric shielding of binding sites. nih.govacs.org It has also been observed that long alkyl chains (e.g., C16) on a surface can collapse, leading to a smoother surface and altered hydrophobic properties compared to shorter chains. unair.ac.id

MD simulations can complement DFT by modeling the dynamic behavior of a layer of this compound on a surface. These simulations can reveal how the molecules pack, the orientation of the alkyl chains, and the resulting surface roughness and wettability. The interactions between the long, nonpolar hexadecyl chains will likely lead to the formation of an ordered, hydrophobic layer on the substrate.

Table 2: Predicted Surface Interaction Characteristics of this compound

| Characteristic | Predicted Behavior | Rationale |

| Adsorption Strength | Strong, due to Ti-O-Surface bond formation | Similar to other titanium alkoxides |

| Surface Coverage | Potentially lower than shorter-chain analogues | Steric hindrance from long alkyl chains nih.govacs.org |

| Surface Morphology | Formation of a hydrophobic, potentially ordered layer | Van der Waals interactions between hexadecyl chains |

| Wettability | Increased hydrophobicity of the surface | Presence of long nonpolar alkyl chains |

Elucidation of Catalyst Active Sites and Reaction Intermediates

Titanium alkoxides are important precursors for Ziegler-Natta catalysts, which are widely used in the polymerization of olefins. nih.govlibretexts.orgyoutube.com The structure of the active sites and the nature of the reaction intermediates are key to understanding the catalytic activity and selectivity. Computational studies can play a significant role in elucidating these aspects.

In Ziegler-Natta catalysis, the titanium alkoxide reacts with an organoaluminum co-catalyst to form the active species. libretexts.orgyoutube.com DFT calculations can be used to model the structure of these active sites, which are typically coordinatively unsaturated titanium centers. esrf.fr The ligands around the titanium atom, including the alkoxy groups, have a profound impact on the catalyst's performance.

The long hexadecyl chains of this compound would influence the catalytic properties in several ways. The steric bulk of the ligands can affect the stereoselectivity of the polymerization, controlling the tacticity of the resulting polymer. libretexts.org The solubility of the catalyst can also be modified by the long alkyl chains, which can be an important factor in industrial processes.

Computational modeling can also be used to study the reaction mechanism of polymerization, including the coordination of the olefin to the titanium center and its insertion into the growing polymer chain. By calculating the energy profiles of these steps, researchers can understand how the structure of the alkoxy ligand affects the catalytic activity. While specific studies on this compound as a catalyst precursor are scarce, the general principles of Ziegler-Natta catalysis suggest that the long alkyl chains would make it a unique and potentially valuable ligand for controlling polymer properties.

Environmental and Sustainability Considerations in Titanium Iv Hexadecan 1 Olate Chemistry

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are being applied to the synthesis of titanium alkoxides to reduce the use and generation of hazardous substances. Traditional synthesis methods for titanium alkoxides can be energy-intensive and may use toxic solvents. researchgate.net

Greener Synthetic Routes:

Research is focused on developing more environmentally friendly synthesis pathways. This includes the use of bio-based solvents and reagents, as well as exploring solvent-free reaction conditions. The goal is to create processes that are not only safer but also more energy-efficient and produce less waste. Microwave-assisted synthesis, for instance, offers a novel and viable technology for a more sustainable approach. researchgate.net

Sustainable Applications:

In its applications, Titanium(IV) hexadecan-1-olate is being investigated for its role in developing sustainable technologies. One significant area is in the formulation of photocatalysts. Materials based on titanium dioxide, which can be derived from titanium alkoxides, are used for environmental remediation, such as water and air purification. nih.gov The development of these materials aligns with green chemistry principles by providing solutions to existing environmental problems.

A comparative analysis of green synthesis versus conventional chemical synthesis for titanium dioxide nanoparticles highlights the environmental advantages of greener routes. mdpi.com Green synthesis methods can significantly reduce greenhouse gas emissions and minimize the use of toxic substances and energy consumption. mdpi.com

| Green Chemistry Principle | Application in Titanium(IV) Hexadecan-1-olate Chemistry |

| Prevention | Designing synthesis routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net |

| Designing Safer Chemicals | Designing chemical products to be fully effective, yet have little or no toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents, such as water or bio-based solvents, or the elimination of solvents altogether. researchgate.net |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. researchgate.net |

| Use of Renewable Feedstocks | Utilizing renewable raw materials rather than depleting ones. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.gov |

| Design for Degradation | Designing chemical products so they break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Lifecycle Assessment of Titanium Alkoxide-Derived Materials

A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and end-of-life. mdpi.com For materials derived from Titanium(IV) hexadecan-1-olate, such as titanium dioxide nanoparticles, LCA studies provide valuable insights into their environmental footprint.

These assessments quantify impacts such as global warming potential, energy consumption, and toxicity. unimore.itrsc.org Studies have shown that the production of titanium dioxide nanoparticles can have significant environmental impacts, particularly in terms of energy consumption during the calcination process. mdpi.com

A sensitivity analysis can be performed to identify the stages with the most significant environmental impact and to evaluate potential improvements. mdpi.com For example, substituting a raw material associated with high impacts for a more sustainable alternative can be assessed. mdpi.com

Potential for Recycling and Waste Minimization in Industrial Processes

The recycling of titanium-containing materials is a critical aspect of reducing the environmental impact of titanium-based chemistry. The production of primary titanium is an energy-intensive process with a significant carbon footprint. californiametals.com Recycling titanium scrap requires significantly less energy than producing new titanium from its ore. aeroproind.com

Recycling of Titanium Scrap:

A significant amount of titanium scrap is generated during the manufacturing of titanium parts, sometimes as high as 80-90%. researchgate.net This scrap can be contaminated, making it challenging to recycle back into high-grade material. researchgate.net However, various technologies are being developed and implemented to effectively recycle titanium scrap. These include methods to clean and process turnings and other forms of scrap to produce titanium powders that can be used in applications like additive manufacturing. researchgate.net

The high recycling rate of titanium, which can be up to 95%, demonstrates its potential as a sustainable material. californiametals.com Unlike some other materials, titanium can be recycled multiple times without significant degradation of its properties. californiametals.com

Waste Minimization in Synthesis:

In the context of Titanium(IV) hexadecan-1-olate synthesis and its applications, waste minimization strategies focus on optimizing reaction conditions to improve yields and reduce the formation of byproducts. The development of more efficient catalytic systems, for example, can lead to less waste. nih.gov

Future Directions and Emerging Research Avenues for Titanium Iv Hexadecan 1 Olate

Exploration of Novel Synthetic Pathways for Enhanced Selectivity

The synthesis of well-defined titanium alkoxides is often challenged by their high reactivity, particularly towards moisture, which can lead to uncontrolled hydrolysis and the formation of oxo-bridged oligomers. For a sterically demanding, long-chain precursor like Titanium(IV) hexadecan-1-olate, achieving high selectivity for the fully substituted monomer, Ti(O(CH₂)₁₅CH₃)₄, is crucial for predictable performance.

Future research will likely focus on refining and developing synthetic methodologies to achieve this control. Key approaches include:

Optimized Alcoholysis: The standard synthesis via alcohol exchange with a common precursor like titanium isopropoxide (Ti(OⁱPr)₄) could be optimized for hexadecan-1-ol. mocvd-precursor-encyclopedia.de This involves meticulous control over reaction conditions such as temperature, solvent, and stoichiometry to drive the equilibrium towards the desired product and efficiently remove the isopropanol byproduct.

Metathesis Routes: Salt metathesis reactions, for instance between titanium tetrachloride (TiCl₄) and sodium hexadecan-1-olate, offer an alternative pathway. mocvd-precursor-encyclopedia.de A significant area of development will be the management of byproducts and purification of the final compound.

Use of Stabilizing Ligands: To tame the reactivity of the titanium center, novel synthetic routes may employ temporary or permanent chelating ligands. Reacting the titanium precursor with agents like α-hydroxy carboxylic acids or β-diketones can form more stable intermediates, allowing for a more controlled, stepwise substitution with hexadecan-1-ol. google.comresearchgate.net

The goal of these explorations is to develop robust and scalable protocols that yield high-purity Titanium(IV) hexadecan-1-olate, thereby enabling its reliable use in subsequent applications.

| Synthetic Pathway | Precursors | Key Research Focus | Potential Advantage |

| Alcoholysis | Ti(OⁱPr)₄ + Hexadecan-1-ol | Optimization of reaction equilibrium; Efficient removal of isopropanol | High atom economy; Readily available precursors |

| Metathesis | TiCl₄ + Sodium hexadecan-1-olate | Management of salt byproducts; Purification methods | Strong thermodynamic driving force |

| Stabilized Intermediates | Ti(OⁱPr)₄ + Chelating Agent (e.g., Lactic Acid) | Stepwise and controlled ligand substitution | Enhanced precursor stability; Reduced sensitivity to hydrolysis |

Development of Advanced Functional Materials with Tunable Properties

Titanium alkoxides are fundamental precursors for producing titanium dioxide (TiO₂) and hybrid organic-inorganic materials via sol-gel processing. aau.dkorientjchem.org The long, saturated C16 alkyl chain of the hexadecan-1-olate ligand is not merely a sacrificial component but a functional group that can be leveraged to create materials with unique, tunable properties.

Emerging research in this area will likely target:

Hydrophobic and Superhydrophobic Surfaces: The inherent hydrophobicity of the hexadecyl chain can be directly transferred to a material. By carefully controlling the hydrolysis and condensation of Titanium(IV) hexadecan-1-olate on a substrate, it is possible to create robust, transparent, and highly water-repellent coatings. google.comepo.org Future work will aim to control surface roughness at the nanoscale to achieve superhydrophobicity.

Templated Mesoporous Materials: The long alkyl chains can act as structure-directing agents or templates during the sol-gel process. Upon their removal by calcination, they can leave behind a network of uniform pores, leading to high-surface-area mesoporous TiO₂. The length of the alkyl chain directly influences the resulting pore size, offering a method to tune the material's porosity for applications in catalysis, sensing, or separations.

Organic-Inorganic Hybrid Materials: Instead of removing the organic component, it can be intentionally retained to form a hybrid material. The hexadecyl chains can form self-assembled domains within a titania matrix, creating nanocomposites with properties derived from both components. These materials could exhibit enhanced flexibility, specific optical properties, or compatibility with polymeric matrices.

| Material Type | Role of Hexadecan-1-olate Ligand | Potential Application | Key Research Goal |

| Hydrophobic Coatings | Surface functionalization with alkyl chains | Anti-icing surfaces, self-cleaning glass, moisture barriers | Achieving contact angles >150° and high durability |